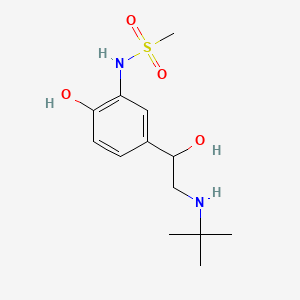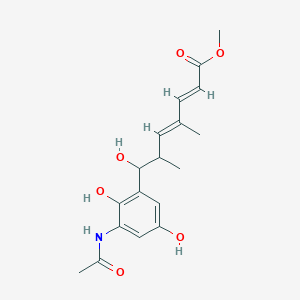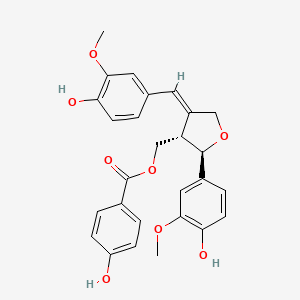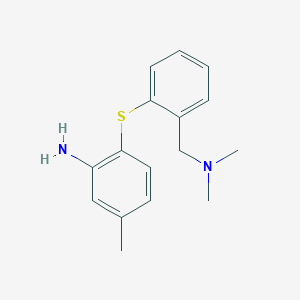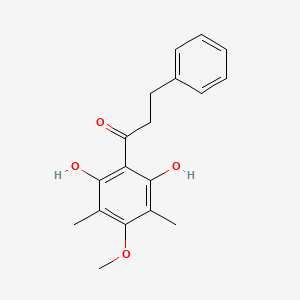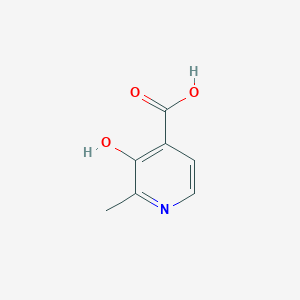
3-Hydroxy-2-methylpyridine-4-carboxylic acid
Vue d'ensemble
Description
3-Hydroxy-2-methylpyridine-4-carboxylic acid is a methylpyridine that is 2-methylpyridine substituted by a hydroxy group at C-3 and a carboxy group at C-4 . It is a natural product found in Streptomyces, Astragalus mongholicus, and Salvia divinorum .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The crystal structure of 3-Hydroxy-2-methylpyridine-4-carboxylic acid was determined by molecular replacement and refined to a resolution of 1.55Å . There were two monomers in the asymmetric unit. The overall structure of the monomer consisted of N- and C-terminal domains connected by a short linker loop .Chemical Reactions Analysis
The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-2-methylpyridine-4-carboxylic acid is 153.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 153.042593085 g/mol and the monoisotopic mass is 153.042593085 g/mol .Applications De Recherche Scientifique
Microbial Degradation
3-Hydroxy-2-methylpyridine-4-carboxylic acid is a pyridine derivative, which is an important class of aromatic compounds that occur largely as a result of human activities . They can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides . The biodegradation of these compounds has been evaluated for more than 60 years .
Synthesis of DOTTADs
2-Methylpyridine-3-carboxylic acid, which is closely related to 3-Hydroxy-2-methylpyridine-4-carboxylic acid, has been used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
Synthesis of Pyrimidine
Vitamin B6 is an active 3-hydroxy-2-methylpyridine derivative. This compound has been used in the synthesis of pyrimidine .
Synthesis of Thienopyridinone
2-Methylpyridine-3-carboxylic acid has also been used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one .
Enzyme Catalysis
5-Formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase, an NAD⁺-dependent dismutase from Mesorhizobium loti, catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .
Synthesis of Metal Complexes
3-Methylpyridine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .
Mécanisme D'action
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NAD(P)H, H+, and O2 . The reaction results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which the compound interacts with, participates in vitamin B6 metabolism . The reaction it catalyzes is part of the degradation pathway of pyridoxine, a form of vitamin B6 .
Result of Action
The action of 3-Hydroxy-2-methylpyridine-4-carboxylic acid results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This contributes to the metabolic processes in the body, particularly those involving vitamin B6 .
Safety and Hazards
3-Hydroxy-2-methylpyridine-4-carboxylic acid causes skin irritation and may cause respiratory irritation. It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of 3-Hydroxy-2-methylpyridine-4-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. The development of a robust method allowing the selective introduction of multiple functional groups could be a significant advancement .
Propriétés
IUPAC Name |
3-hydroxy-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLRILLDNGTYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491357 | |
| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
CAS RN |
4328-92-1 | |
| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of HMPDC in vitamin B6 metabolism?
A: HMPDC is a product of vitamin B6 degradation. Specifically, it's formed during the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) by the enzyme FHMPC dehydrogenase (dismutase). This enzyme, found in organisms like Mesorhizobium loti, catalyzes a unique reaction where FHMPC is converted into both HMPDC and 4-pyridoxic acid in near-equimolar amounts. []
Q2: How does the structure of FHMPC dehydrogenase relate to its function in HMPDC formation?
A: FHMPC dehydrogenase belongs to the 3-hydroxyacyl-CoA dehydrogenase family and shares structural similarities with the human enzyme. Crystal structure analysis of the enzyme from Mesorhizobium loti revealed a homodimeric structure with a probable catalytic diad consisting of His137 and Glu149 residues. [, ] Mutation studies confirmed the importance of these residues, with the H137L mutant exhibiting complete loss of activity, highlighting their crucial role in HMPDC formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




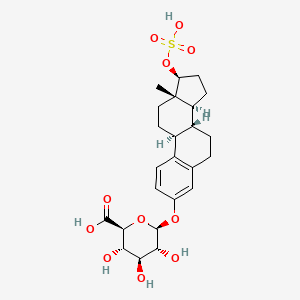
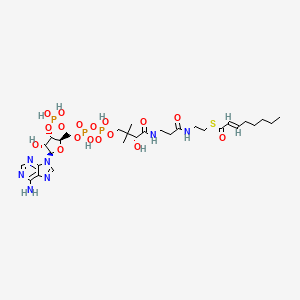

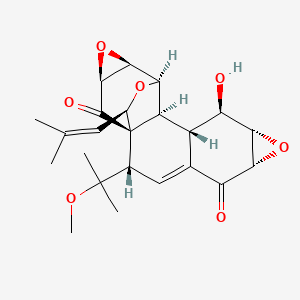

![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)
